(1S,3S)-3-phenylmethoxycyclopentan-1-ol
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Overview
Description
trans-3-(Benzyloxy)cyclopentan-1-ol: is an organic compound with the molecular formula C12H16O2 and a molecular weight of 192.25 g/mol It is characterized by a cyclopentane ring substituted with a benzyloxy group at the third position and a hydroxyl group at the first position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-3-(benzyloxy)cyclopentan-1-ol typically involves the following steps:
Formation of the Cyclopentane Ring: The cyclopentane ring can be synthesized through various methods, including cyclization reactions of appropriate precursors.
Introduction of the Benzyloxy Group: The benzyloxy group can be introduced via nucleophilic substitution reactions using benzyl alcohol and appropriate leaving groups.
Industrial Production Methods: Industrial production of trans-3-(benzyloxy)cyclopentan-1-ol may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and catalytic processes may be employed to enhance efficiency and yield .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: trans-3-(Benzyloxy)cyclopentan-1-ol can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the hydroxyl group to a hydrogen atom, forming cyclopentane derivatives.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: PCC, Swern oxidation, or other oxidizing agents.
Reduction: Hydrogenation using catalysts like palladium on carbon (Pd/C).
Substitution: Nucleophiles such as halides, amines, or thiols.
Major Products:
Oxidation: Ketones or aldehydes.
Reduction: Cyclopentane derivatives.
Substitution: Various substituted cyclopentane derivatives.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: trans-3-(Benzyloxy)cyclopentan-1-ol can be used as an intermediate in the synthesis of more complex organic molecules.
Study of Reaction Mechanisms: It serves as a model compound for studying reaction mechanisms and kinetics.
Biology and Medicine:
Pharmaceutical Research:
Biochemical Studies: Used in studies involving enzyme interactions and metabolic pathways.
Industry:
Material Science: Potential use in the development of new materials with specific properties.
Chemical Manufacturing: Used as a building block in the synthesis of various industrial chemicals.
Mechanism of Action
The mechanism of action of trans-3-(benzyloxy)cyclopentan-1-ol depends on its specific application. In biochemical contexts, it may interact with enzymes or receptors, influencing metabolic pathways or signaling processes. The benzyloxy group and hydroxyl group play crucial roles in its reactivity and interactions with molecular targets .
Comparison with Similar Compounds
trans-3-(Methoxy)cyclopentan-1-ol: Similar structure but with a methoxy group instead of a benzyloxy group.
trans-3-(Phenoxy)cyclopentan-1-ol: Similar structure but with a phenoxy group instead of a benzyloxy group.
Uniqueness:
Benzyloxy Group: The presence of the benzyloxy group imparts unique reactivity and interaction properties compared to methoxy or phenoxy groups.
Hydroxyl Group Position:
Properties
Molecular Formula |
C12H16O2 |
---|---|
Molecular Weight |
192.25 g/mol |
IUPAC Name |
(1S,3S)-3-phenylmethoxycyclopentan-1-ol |
InChI |
InChI=1S/C12H16O2/c13-11-6-7-12(8-11)14-9-10-4-2-1-3-5-10/h1-5,11-13H,6-9H2/t11-,12-/m0/s1 |
InChI Key |
SFIICXXRMNDRQC-RYUDHWBXSA-N |
Isomeric SMILES |
C1C[C@@H](C[C@H]1O)OCC2=CC=CC=C2 |
Canonical SMILES |
C1CC(CC1O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
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